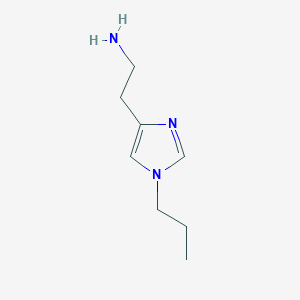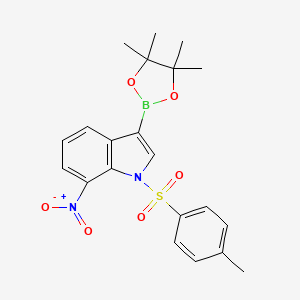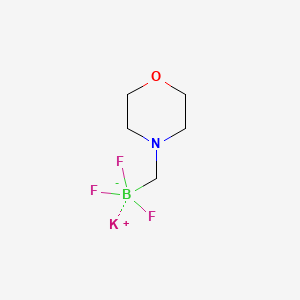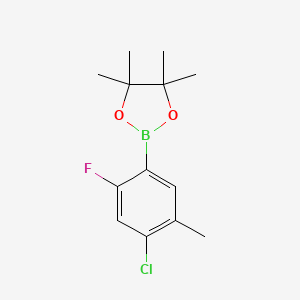
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
“3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1150561-67-3 . It has a molecular weight of 262.11 . The compound is typically stored in a dry environment at 2-8°C . It is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H19BO4/c1-9-6-10 (12 (16)17)8-11 (7-9)15-18-13 (2,3)14 (4,5)19-15/h6-8H,1-5H3, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.11 . It is a solid at room temperature . The compound is typically stored in a dry environment at 2-8°C .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura cross-coupling reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. This compound, as a boronic ester, is pivotal in these reactions due to its stability and reactivity. It facilitates the coupling of various organic halides under mild conditions, making it invaluable in the synthesis of complex organic molecules, pharmaceuticals, and polymers .
Catalytic Protodeboronation
Protodeboronation of pinacol boronic esters, including our compound of interest, is a critical step in organic synthesis. It allows for the transformation of the boronic ester into other functional groups, enabling a formal anti-Markovnikov hydromethylation of alkenes. This reaction is particularly useful in the synthesis of natural products and pharmaceuticals .
Drug Synthesis Intermediates
Boronic esters are used as intermediates in the synthesis of various drugs. They serve as protective groups for diols and are utilized in the asymmetric synthesis of amino acids and other key drug components. Their role in drug synthesis underscores their importance in medicinal chemistry .
Enzyme Inhibitors and Ligand Drugs
The boronic acid moiety of this compound can act as an enzyme inhibitor or a specific ligand drug. This application is particularly relevant in the development of new treatments for cancer and microbial infections, where the compound’s ability to interact with biological molecules can be harnessed for therapeutic purposes .
Fluorescent Probes
This compound can be used as a fluorescent probe due to its boronic ester bond. It is capable of identifying various biological and chemical substances, such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This makes it a valuable tool in biological assays and diagnostic applications .
Stimulus-Responsive Drug Carriers
The boronic ester bond in this compound is advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, to control the release of drugs. Applications include loading and delivering anti-cancer drugs, insulin, and genes .
Neutron Capture Therapy
Organoboron compounds, including our compound of interest, have been explored for their potential in boron neutron capture therapy (BNCT). BNCT is a type of radiation therapy used to treat cancer, where boron-containing compounds are targeted to cancer cells and irradiated with neutrons to produce cytotoxic radiation .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is of significant interest. Understanding the hydrolysis process of compounds like 3-Carboxy-5-methylphenylboronic acid, pinacol ester is crucial for their application in drug delivery systems and the design of new drugs .
Safety and Hazards
properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-6-10(12(16)17)8-11(7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCJOQSPNRWPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675095 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
CAS RN |
1150561-67-3 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



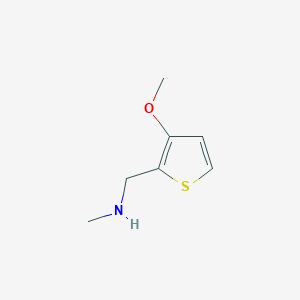


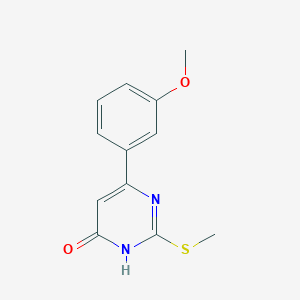
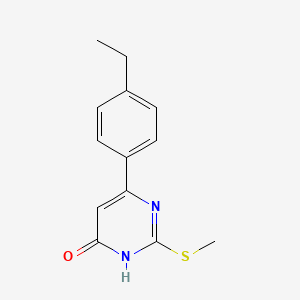
![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1493791.png)
